molecular formula C19H17N3OS B5306039 4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine

4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine

Cat. No. B5306039
M. Wt: 335.4 g/mol
InChI Key: LGEIQQZVKVIHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine is not yet fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of certain bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The compound 4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and has been shown to have potent biological activity. However, one of the limitations is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine. One of the directions is to further investigate its anticancer properties and explore its potential use in cancer therapy. Another direction is to study its potential as an anti-inflammatory and antimicrobial agent and to optimize its use in these applications. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine has been achieved using several methods. One of the commonly used methods is the reaction of 4-pyridinecarboxylic acid with benzylamine, followed by the addition of thionyl chloride. This intermediate is then reacted with azetidine-3-carboxylic acid to obtain the final product.

Scientific Research Applications

The compound 4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anticancer properties, and studies have also demonstrated its potential as an anti-inflammatory and antimicrobial agent.

properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)-(3-pyridin-4-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c23-19(22-11-16(12-22)15-6-8-20-9-7-15)17-13-24-18(21-17)10-14-4-2-1-3-5-14/h1-9,13,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEIQQZVKVIHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC(=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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